molecular formula C9H14F2N4O B1481310 2-Azido-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one CAS No. 2097992-23-7

2-Azido-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1481310
CAS RN: 2097992-23-7
M. Wt: 232.23 g/mol
InChI Key: RFFIIFBWIFWIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one, also known as 2-Azido-1-DFPE, is an organic compound that has been used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 145°C and a boiling point of 200°C. 2-Azido-1-DFPE is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

Scientific Research Applications

Antimalarial Drug Development

The piperidine moiety is a common feature in many pharmacologically active compounds. Research has shown that 1,4-disubstituted piperidines exhibit high selectivity and activity against resistant strains of Plasmodium falciparum , the parasite responsible for malaria . The presence of functional groups such as azides and difluoroethyl groups in compounds like 2-Azido-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one could potentially enhance their antimalarial properties, making them valuable for the development of new antimalarial drugs.

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in drug design and are present in numerous classes of pharmaceuticals . The azido group in the compound can serve as a precursor for a variety of chemical transformations, leading to the synthesis of a wide range of biologically active piperidines. These derivatives can be further evaluated for their pharmacological applications, including their potential as therapeutic agents.

Anticancer Research

The structure-activity relationship studies have indicated that the presence of certain substituents on piperidine derivatives can increase their cytotoxicity . This suggests that 2-Azido-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one could be explored as a scaffold for developing new anticancer agents, with the potential for high selectivity and potency against cancer cells.

properties

IUPAC Name

2-azido-1-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4O/c1-9(10,11)7-2-4-15(5-3-7)8(16)6-13-14-12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFIIFBWIFWIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)CN=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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